N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide
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Overview
Description
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a tetrahydroquinoline ring and a butanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of propane-1-sulfonic acid with 2,4,6-trichloro-[1,3,5]-triazine (TCT) in dry acetone, followed by the addition of triethylamine (NEt3) dropwise. The mixture is then irradiated at 80°C using microwave power for 20 minutes in a sealed tube. After cooling, the precipitate is filtered off to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A precursor in the synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE, used in various organic reactions.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, widely used as antibiotics.
Tetrahydroquinoline derivatives: Compounds with a similar core structure, used in medicinal chemistry for their biological activity.
Uniqueness
N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BUTANAMIDE stands out due to its combination of a sulfonyl group and a tetrahydroquinoline ring, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-3-6-16(19)17-14-9-8-13-7-5-10-18(15(13)12-14)22(20,21)11-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19) |
InChI Key |
PATYOPOYEGPHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)CCC)C=C1 |
Origin of Product |
United States |
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